1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperidinyl and imidazolidine moieties. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound in drug development.
Industry: It finds applications in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of 1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research .
Comparison with Similar Compounds
1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar biological activities.
Imidazolidine derivatives: Compounds with the imidazolidine moiety may have comparable chemical properties and reactivity.
Piperidinyl derivatives: These compounds contain the piperidinyl group and may show similar pharmacological effects.
Properties
Molecular Formula |
C19H26N6O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H26N6O3/c1-13-11-17(25-16(20-13)10-14(2)21-25)22-6-4-15(5-7-22)24-12-18(26)23(19(24)27)8-9-28-3/h10-11,15H,4-9,12H2,1-3H3 |
InChI Key |
BIXQZRGHSZEIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)N4CC(=O)N(C4=O)CCOC)C |
Origin of Product |
United States |
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